1-acetyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydroindole-5-sulfonamide
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Overview
Description
1-Acetyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydroindole-5-sulfonamide is a complex organic compound featuring an indole core, a sulfonamide group, and a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and controlled reaction temperatures.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The 1,2,4-oxadiazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might employ hydrogen gas with a palladium catalyst.
Substitution reactions could involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted 1,2,4-oxadiazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the treatment of diseases involving the indole pathway.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The sulfonamide group may interact with specific proteins, modulating their activity.
Comparison with Similar Compounds
Indole-3-acetic acid
1,2,4-oxadiazole derivatives
Sulfonamide antibiotics
Uniqueness: This compound is unique due to its combination of the indole core, sulfonamide group, and 1,2,4-oxadiazole moiety, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-acetyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-10-17-15(23-18-10)5-7-16-24(21,22)13-3-4-14-12(9-13)6-8-19(14)11(2)20/h3-4,9,16H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXQHLYBHOHDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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